molecular formula C11H17NO6 B3109709 Boc-gamma-methylene-DL-glutamic acid CAS No. 175088-83-2

Boc-gamma-methylene-DL-glutamic acid

Cat. No.: B3109709
CAS No.: 175088-83-2
M. Wt: 259.26 g/mol
InChI Key: SMUGUEYZXFUXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-gamma-methylene-DL-glutamic acid, also known as 2-amino-4-methylidenepentanedioic acid, is a derivative of glutamic acid. It is characterized by the presence of a gamma-methylene group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-gamma-methylene-DL-glutamic acid typically involves the protection of the amino group of gamma-methylene-DL-glutamic acid with a Boc group. This is achieved by reacting gamma-methylene-DL-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent requirements of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Boc-gamma-methylene-DL-glutamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction Reactions: The gamma-methylene group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) can be used to oxidize the gamma-methylene group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the gamma-methylene group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-gamma-methylene-DL-glutamic acid has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceutical agents and drug discovery.

    Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Industrial Applications: this compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Boc-gamma-methylene-DL-glutamic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions. The gamma-methylene group can also interact with molecular targets, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-gamma-methylene-L-glutamic acid: Similar in structure but with a different stereochemistry.

    Boc-alpha-methylene-DL-glutamic acid: Differing in the position of the methylene group.

    Boc-gamma-methyl-DL-glutamic acid: Featuring a methyl group instead of a methylene group.

Uniqueness

Boc-gamma-methylene-DL-glutamic acid is unique due to the presence of both the Boc protecting group and the gamma-methylene group. This combination allows for selective reactions and functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUGUEYZXFUXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-gamma-methylene-DL-glutamic acid
Reactant of Route 2
Boc-gamma-methylene-DL-glutamic acid
Reactant of Route 3
Boc-gamma-methylene-DL-glutamic acid
Reactant of Route 4
Boc-gamma-methylene-DL-glutamic acid
Reactant of Route 5
Reactant of Route 5
Boc-gamma-methylene-DL-glutamic acid
Reactant of Route 6
Boc-gamma-methylene-DL-glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.